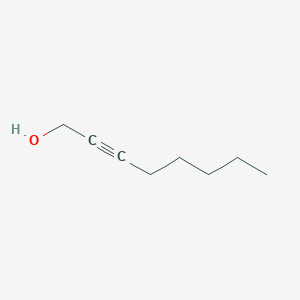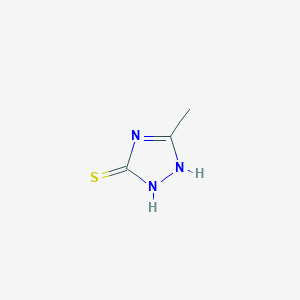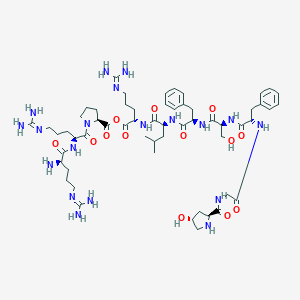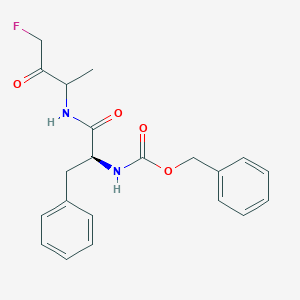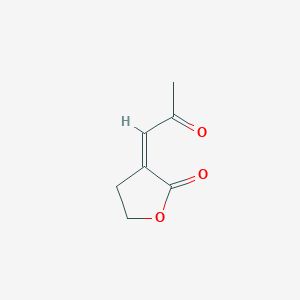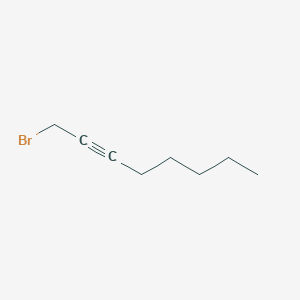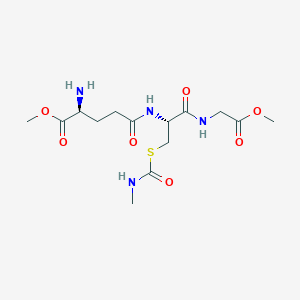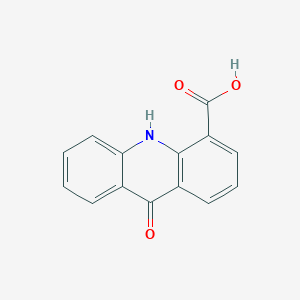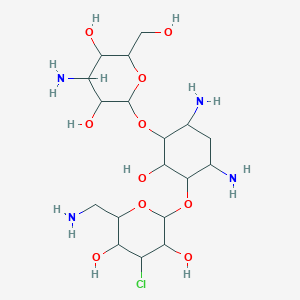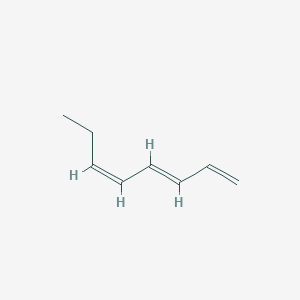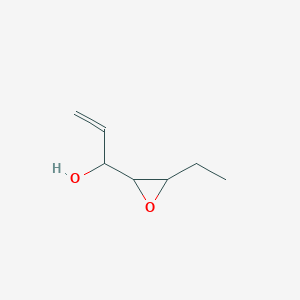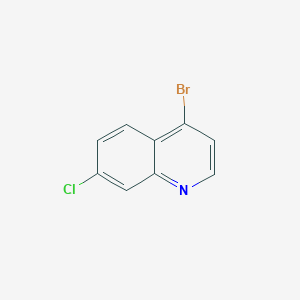
1-Ethoxy-2-ethynylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2-ethynylcyclohexene is a chemical compound that belongs to the family of cycloalkenes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using a specific method that involves the reaction of ethyl magnesium bromide with 2-bromo-1-ethynylcyclohexene.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2-ethynylcyclohexene is not well understood. However, it is believed that this compound acts as a nucleophile in organic synthesis reactions. It reacts with various electrophiles to form new organic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Ethoxy-2-ethynylcyclohexene are not well studied. However, it is believed that this compound is not toxic to humans or animals. It is also not known to have any significant physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Ethoxy-2-ethynylcyclohexene in lab experiments are that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in various organic synthesis reactions. The limitations of using this compound in lab experiments are that it is not well studied, and its mechanism of action is not well understood.
Orientations Futures
There are several future directions for the study of 1-Ethoxy-2-ethynylcyclohexene. One direction is to study its mechanism of action in more detail. Another direction is to study its potential applications in the synthesis of pharmaceutical compounds. It is also important to study the potential toxicological effects of this compound. Finally, it is important to investigate new synthetic routes for the production of this compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 1-Ethoxy-2-ethynylcyclohexene involves the reaction of ethyl magnesium bromide with 2-bromo-1-ethynylcyclohexene. The reaction takes place in anhydrous ether or tetrahydrofuran. The reaction mixture is then treated with hydrochloric acid, and the resulting compound is extracted with ether. The ether layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to obtain 1-Ethoxy-2-ethynylcyclohexene.
Applications De Recherche Scientifique
1-Ethoxy-2-ethynylcyclohexene is widely used in scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic synthesis reactions. This compound is used in the synthesis of various natural products, such as terpenoids and steroids. It is also used in the synthesis of pharmaceutical compounds.
Propriétés
Numéro CAS |
134225-51-7 |
|---|---|
Nom du produit |
1-Ethoxy-2-ethynylcyclohexene |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-ethoxy-2-ethynylcyclohexene |
InChI |
InChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h1H,4-8H2,2H3 |
Clé InChI |
KILNBDQNAMTWAE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCCC1)C#C |
SMILES canonique |
CCOC1=C(CCCC1)C#C |
Synonymes |
Cyclohexene, 1-ethoxy-2-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



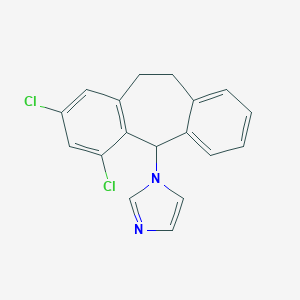
![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)
